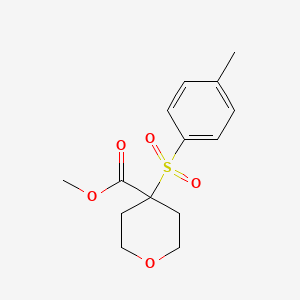
4-(4-Methylphenyl)sulfonyl-4-oxanecarboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methylphenyl)sulfonyl-4-oxanecarboxylic acid methyl ester is a sulfonic acid derivative.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
4-(4-Methylphenyl)sulfonyl-4-oxanecarboxylic acid methyl ester and similar sulfonamide-derived esters have been synthesized using greener chemistry strategies. These esters have been characterized extensively using methods like FTIR, NMR, mass spectrometry, and X-ray crystallography. Computational techniques like Density Functional Theory (DFT) have been used for structure optimization and to calculate various structural parameters. The compounds synthesized have shown potential in various biological applications including antibacterial, antifungal, antioxidant activities, and enzyme inhibition properties. They also have been evaluated for their in vitro biological applications involving anti-bacterial, anti-fungal, anti-oxidant, and enzyme inhibition studies. In-depth docking studies against selected enzymes have also been conducted to understand their mode of binding and potential biological activities (Danish et al., 2020).
Stability Studies
Studies on the stability of certain derivatives of this compound, especially in relation to its potential as an experimental anticancer agent, have been conducted. These studies explore the structural features contributing to aqueous instability and the possibility of stabilizing the agent through prodrug derivatization. Mechanisms of degradation, such as unimolecular elimination and electron delocalization, have been proposed based on the structural modifications and their effects on stability (Pretzer & Repta, 1987).
Creation of New Derivatives
Efforts have been made to create new derivatives of sulfonamide compounds, including this compound. These derivatives have been synthesized through interactions with amino acid methyl esters, leading to corresponding amino acid sulfonamide derivatives. The reactions and resulting products have been studied for their potential applications in various fields (Riabchenko et al., 2020).
Antiradical, Antimicrobial, and Enzyme Inhibition Studies
Further studies on sulfonamide-derived esters, including this compound, have evaluated their antiradical, antimicrobial, and enzyme inhibition properties. These compounds have been synthesized, characterized, and their structures were optimized using DFT studies. The biological activities of these compounds have been assessed in various assays, showing promising results in antioxidant and enzyme inhibition activities, as well as antimicrobial effectiveness against a range of bacterial and fungal species (Danish et al., 2019).
Eigenschaften
Molekularformel |
C14H18O5S |
|---|---|
Molekulargewicht |
298.36 g/mol |
IUPAC-Name |
methyl 4-(4-methylphenyl)sulfonyloxane-4-carboxylate |
InChI |
InChI=1S/C14H18O5S/c1-11-3-5-12(6-4-11)20(16,17)14(13(15)18-2)7-9-19-10-8-14/h3-6H,7-10H2,1-2H3 |
InChI-Schlüssel |
LMWFDNMZTICDIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2(CCOCC2)C(=O)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2(CCOCC2)C(=O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-5-cyano-2-(1-naphthalenylmethylthio)-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B1227986.png)
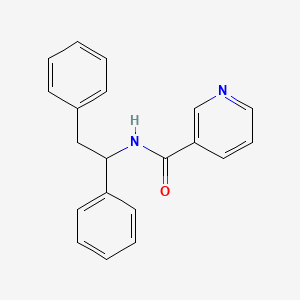

![(1R,4S,5S,8R,9S,12R)-4,12-dihydroxy-5-methyl-8-prop-1-en-2-yl-10-oxatricyclo[7.2.1.01,5]dodecan-11-one](/img/structure/B1227992.png)

![(4R)-4-[(3R,5R,6S,10R,13R,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1227996.png)
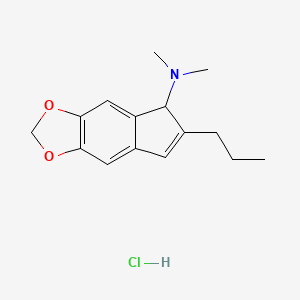
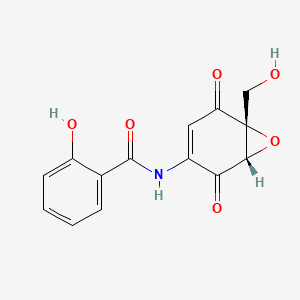


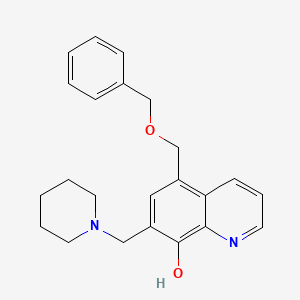
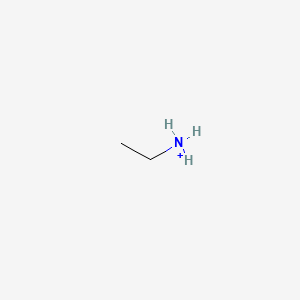
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolamine](/img/structure/B1228006.png)
